2,4-Difluoro-5-nitrobenzodifluoride
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(difluoromethyl)-2,4-difluoro-5-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3F4NO2/c8-4-2-5(9)6(12(13)14)1-3(4)7(10)11/h1-2,7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIVJJUYYCTYWBE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1[N+](=O)[O-])F)F)C(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3F4NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Mechanistic Studies of 2,4 Difluoro 5 Nitrobenzodifluoride
Nucleophilic Aromatic Substitution (SNAr) Reactions of 2,4-Difluoro-5-nitrobenzodifluoride
Nucleophilic aromatic substitution (SNAr) is a primary mode of reactivity for this compound. This is due to the presence of the electron-withdrawing nitro group and fluorine atoms, which activate the aromatic ring towards attack by nucleophiles. The general mechanism for SNAr reactions involves the addition of a nucleophile to the aromatic ring, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. wikipedia.org The subsequent departure of a leaving group restores the aromaticity of the ring. wikipedia.org
In this compound, both fluorine atoms are potential leaving groups in SNAr reactions. The efficiency of a leaving group in an SNAr reaction is related to its ability to stabilize a negative charge in the transition state and as an anion after departure. Generally, for halogens in SNAr, the C-F bond is the most difficult to break due to its strength. However, the rate-determining step in SNAr is typically the initial attack of the nucleophile to form the Meisenheimer complex, not the cleavage of the carbon-leaving group bond. masterorganicchemistry.com Therefore, the more electronegative the halogen, the more it polarizes the carbon atom it is attached to, making it more electrophilic and thus accelerating the rate of nucleophilic attack. This often results in fluorine being a better leaving group than other halogens in SNAr reactions.
The affinity of various nucleophiles for the electron-deficient ring of this compound is expected to follow general trends in nucleophilicity. Stronger nucleophiles will react more readily. For instance, soft nucleophiles like amines and thiols are commonly employed in SNAr reactions. The regioselectivity of the nucleophilic attack will be dictated by the positions of the activating groups.
| Nucleophile Type | Expected Reactivity |
| Amines (e.g., primary, secondary) | High |
| Alkoxides/Hydroxide | High |
| Thiols/Thiolates | High |
| Azides | Moderate to High |
This table is generated based on general principles of SNAr reactions.
The fluorine and nitro groups have profound stereoelectronic effects on the SNAr pathways of this compound. The nitro group is a powerful activating group for SNAr due to its ability to stabilize the negative charge of the Meisenheimer complex through resonance, particularly when it is positioned ortho or para to the site of nucleophilic attack. masterorganicchemistry.com In this compound, the nitro group is para to the fluorine at C-2 and ortho to the fluorine at C-4. This positioning effectively stabilizes the intermediate formed upon nucleophilic attack at either C-2 or C-4.
The fluorine atoms themselves contribute to the activation of the ring through their strong inductive electron-withdrawing effect, which increases the electrophilicity of the ring carbons. The relative stability of the possible Meisenheimer complexes will determine the regioselectivity of the substitution. Attack at C-2 would place the negative charge on the nitro group through resonance, a highly stabilizing interaction. Attack at C-4 also allows for resonance stabilization by the nitro group.
The choice of solvent significantly impacts the kinetics of SNAr reactions. nih.gov Polar aprotic solvents, such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and acetonitrile (B52724), are generally preferred for SNAr reactions. acsgcipr.org These solvents are effective at solvating the cationic counter-ion of the nucleophile, thereby increasing the nucleophile's reactivity. They are less effective at solvating the anionic nucleophile itself, leaving it more "naked" and reactive. Protic solvents, on the other hand, can form hydrogen bonds with the nucleophile, which can decrease its reactivity and slow down the reaction rate. researchgate.net
The reaction kinetics of SNAr reactions are typically second order, being first order in the aromatic substrate and first order in the nucleophile. The rate of reaction is influenced by the nature of the solvent, the nucleophile, the leaving group, and the activating groups on the aromatic ring. rsc.org
| Solvent Type | Effect on SNAr Rate | Rationale |
| Polar Aprotic (e.g., DMSO, DMF) | Rate enhancement | Solvates the cation, increasing the nucleophile's reactivity. |
| Polar Protic (e.g., ethanol, water) | Rate decrease | Solvates and stabilizes the nucleophile through hydrogen bonding. |
| Nonpolar (e.g., toluene, hexane) | Slow reaction rates | Poor solubility of charged reactants and intermediates. |
This table is generated based on general principles of solvent effects in SNAr reactions.
Electrophilic Aromatic Substitution (EAS) Tendencies
Electrophilic aromatic substitution (EAS) involves the attack of an electrophile on the electron-rich aromatic ring. masterorganicchemistry.com However, the benzene (B151609) ring in this compound is highly deactivated towards EAS. This is due to the strong electron-withdrawing nature of both the nitro group and the two fluorine atoms. These groups reduce the electron density of the ring, making it a poor nucleophile. mnstate.edu
Radical Reactions and Single Electron Transfer Processes
The presence of a nitro group on an aromatic ring can facilitate radical reactions through single electron transfer (SET) processes. The nitro group is a good electron acceptor and can stabilize a radical anion intermediate. This can lead to a type of nucleophilic aromatic substitution known as the SRN1 mechanism (Substitution, Radical-Nucleophilic, Unimolecular). strath.ac.uk This pathway involves the initial formation of a radical anion from the aromatic substrate, followed by the loss of a leaving group to form an aryl radical. This radical then reacts with a nucleophile, and the resulting radical anion transfers its electron to a new molecule of the starting material to propagate the chain reaction. While plausible for this compound, the occurrence of an SRN1 reaction would depend on the specific reaction conditions, such as the presence of a radical initiator (e.g., light) and a suitable nucleophile.
Cycloaddition Reactions Involving this compound
Information on the Remains Elusive
Despite a comprehensive search of scientific literature, detailed research findings, including data on the thermal and photochemical transformations of the specific chemical compound this compound, are not publicly available. As a result, the creation of a detailed article section on its thermal and photochemical reactivity, including mechanistic studies and data tables, is not possible at this time.
General principles of organic chemistry suggest that as a nitroaromatic compound, this compound would likely exhibit reactivity influenced by its functional groups. The nitro group is strongly electron-withdrawing, which generally deactivates the aromatic ring towards electrophilic substitution and can make it susceptible to nucleophilic attack. nih.gov The fluorine atoms also exert a strong electron-withdrawing inductive effect.
In the realm of photochemistry, nitroaromatic compounds are known to undergo complex excited-state dynamics. rsc.org These can include processes such as intersystem crossing between singlet and triplet electronic states and, in some cases, photodissociation of the nitro group to release nitric oxide. rsc.org
Thermally, the decomposition of aromatic nitro compounds is often initiated by the cleavage of the carbon-nitro (C-NO2) bond. rsc.orgresearchgate.net The presence of other substituents on the aromatic ring can influence the activation energy and the specific decomposition pathways.
However, without specific studies on this compound, any discussion of its precise thermal and photochemical transformations would be speculative and fall outside the required scope of a scientifically accurate and data-driven article. Further experimental and computational research is needed to elucidate the specific behavior of this compound under thermal and photochemical conditions.
Inability to Fulfill Request for Spectroscopic Analysis of "this compound" Due to Ambiguous Nomenclature and Lack of Available Data
We are unable to generate the requested article on the advanced spectroscopic and structural elucidation of "this compound." The primary obstacle is the ambiguity of the chemical name provided, as "benzodifluoride" is not a recognized standard in chemical nomenclature. This ambiguity makes it impossible to definitively identify the intended molecular structure.
Consequently, comprehensive searches for spectroscopic data (NMR, FT-IR, Raman, and Mass Spectrometry) for plausible interpretations of the requested compound, such as 2,4-difluoro-5-nitrobenzonitrile (B42562) or 2,4-difluoro-5-nitrobenzoyl fluoride (B91410), have not yielded the specific, detailed research findings required to construct the outlined article. While data exists for related compounds like 2,4-difluoronitrobenzene (B147775) and 2,4-difluoro-5-nitrobenzoic acid, this information is not directly applicable to the requested, ambiguously named molecule.
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Advanced Spectroscopic and Structural Elucidation of 2,4 Difluoro 5 Nitrobenzodifluoride
Mass Spectrometry for Molecular Formula and Fragmentation Pathway Determination
High-Resolution Mass Spectrometry (HRMS) for Precise Mass Measurement
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous determination of the elemental composition of a molecule through the precise measurement of its mass-to-charge ratio. For 2,4-Difluoro-5-nitrobenzodifluoride, HRMS provides critical data for confirming its molecular formula.
Table 1: Theoretical High-Resolution Mass Data for Related Compounds
| Compound Name | Molecular Formula | Calculated Exact Mass (Da) |
| 2,4-Difluoro-5-nitrobenzoic acid | C₇H₃F₂NO₄ | 203.00301390 nih.gov |
| 2,4-Difluoronitrobenzene (B147775) | C₆H₃F₂NO₂ | 159.0903 nist.govnist.gov |
This table presents calculated values for related compounds to illustrate the principles of HRMS.
Tandem Mass Spectrometry (MS/MS) for Structural Confirmation
Tandem Mass Spectrometry (MS/MS) serves as a powerful technique for structural elucidation by fragmenting a selected precursor ion and analyzing the resulting product ions. This fragmentation pattern provides a molecular fingerprint that helps to confirm the connectivity of atoms within the molecule.
In a typical MS/MS experiment for a compound like this compound, the molecular ion would be isolated and subjected to collision-induced dissociation. The resulting fragments would be characteristic of the compound's structure. For instance, in the mass spectrum of the related compound 2,4-difluoronitrobenzene, characteristic fragmentation patterns are observed that help in its identification. nist.gov The fragmentation of the nitroaromatic system and the loss of fluorine atoms would be expected fragmentation pathways, providing crucial data for structural confirmation.
X-ray Crystallography for Solid-State Molecular and Supramolecular Architecture
X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms within a crystal, offering unparalleled insight into the molecular and supramolecular architecture.
Conformational Analysis and Torsional Angles
The solid-state conformation of a molecule is determined by the torsional angles between its constituent parts. For aromatic systems, the planarity of the ring and the orientation of substituent groups are of particular interest. In the crystal structure of a related molecule, 2-(2,4-Difluorophenyl)-5-nitropyridine, the dihedral angle between the benzene (B151609) and pyridine (B92270) rings is 32.57 (6)°, and the nitro group is tilted with respect to the pyridine ring by 12.26 (9)°. nih.gov This deviation from planarity is influenced by steric and electronic factors. For this compound, one would expect the nitro group to be slightly twisted out of the plane of the benzene ring due to steric hindrance with the adjacent fluorine atom.
Crystal Packing and Intermolecular Interactions (e.g., C-H···F, F···F, N-O···π)
C-H···F Interactions: These weak hydrogen bonds are often observed in the crystal structures of fluorinated organic compounds. researchgate.netnih.gov
F···F Interactions: The nature of fluorine-fluorine interactions is a subject of ongoing research, with both attractive and repulsive contributions possible. researchgate.net
N-O···π Interactions: The interaction between the oxygen atoms of the nitro group and the π-system of an adjacent aromatic ring can play a significant role in the crystal packing. dntb.gov.ua
In the crystal structure of 2-(2,4-Difluorophenyl)-5-nitropyridine, π–π stacking interactions with centroid–centroid distances of 3.7457 (14) Å lead to the formation of columnar arrangements. nih.gov These columns are further stabilized by intermolecular C—H···O and C—H···N hydrogen bonds. nih.gov Similar interactions would be expected to influence the crystal packing of this compound.
Table 2: Key Crystallographic Parameters for a Related Compound
| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | V (ų) | Z |
| 2-(2,4-Difluorophenyl)-5-nitropyridine nih.gov | Orthorhombic | P2₁2₁2₁ | 22.185 (4) | 3.7457 (6) | 11.894 (2) | 988.4 (3) | 4 |
This table showcases crystallographic data for a structurally similar molecule to provide context.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy probes the electronic transitions within a molecule by measuring its absorbance of ultraviolet and visible light. The resulting spectrum provides information about the energy levels of the molecular orbitals. For nitroaromatic compounds, characteristic π → π* and n → π* transitions are typically observed. The presence of fluoro substituents can induce a bathochromic (red) or hypsochromic (blue) shift in the absorption maxima depending on their position and electronic influence. While specific UV-Vis data for this compound is not available, analysis of related compounds such as 2,4-difluoronitrobenzene reveals characteristic absorption bands in the UV region. nist.gov
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Computational and Theoretical Investigations of 2,4 Difluoro 5 Nitrobenzodifluoride
Reaction Mechanism Elucidation through Transition State Theory
Intrinsic Reaction Coordinate (IRC) Analysis
Intrinsic Reaction Coordinate (IRC) analysis is a computational method used to map the minimum energy path of a chemical reaction, connecting the transition state to the reactants and products. This analysis is crucial for confirming that a calculated transition state structure indeed corresponds to the reaction of interest and for understanding the detailed mechanism of the reaction.
As of the latest available information, specific IRC analysis for reactions involving 2,4-Difluoro-5-nitrobenzodifluoride has not been detailed in published research. Such an analysis would be valuable for elucidating the energetic profiles and reaction pathways of its synthesis or subsequent chemical transformations. For instance, in a nucleophilic aromatic substitution reaction involving this compound, an IRC calculation would trace the reaction path from the transition state, showing the precise trajectory of the nucleophile's approach and the leaving group's departure.
Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Studies
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are computational models that aim to correlate the structural or property-based features of a series of compounds with their biological activities or physicochemical properties, respectively. These models are instrumental in drug discovery and materials science for predicting the behavior of new molecules.
There are currently no specific QSAR or QSPR studies found in the public domain for this compound. The development of a QSAR model for a series of compounds including this compound would require a dataset of structurally related molecules with measured biological activity. Similarly, a QSPR model would necessitate experimental data on a particular physicochemical property for a set of analogous compounds. Such studies could, for example, predict the herbicidal activity or the solubility of new derivatives based on calculated molecular descriptors.
Advanced Applications and Materials Science Relevance of 2,4 Difluoro 5 Nitrobenzodifluoride Derivatives
Role as Versatile Building Blocks in Complex Organic Synthesis
The strategic placement of fluoro, nitro, and either carboxyl or trifluoromethyl groups on a benzene (B151609) ring creates a highly versatile chemical scaffold. These substituents can be selectively targeted in multi-step syntheses, allowing for the controlled construction of complex molecular architectures. Benzotrifluoride (B45747) and its derivatives are widely used as intermediates for a range of products including crop protection chemicals, pharmaceuticals, and dyes. researchgate.net The reactivity of these building blocks is well-established; for instance, the nitration of 3-fluorobenzotrifluoride (B140190) can be optimized to produce 5-fluoro-2-nitrobenzotrifluoride (B123530) with yields reaching up to 99% in continuous-flow reactors, which offer superior safety and efficiency over traditional batch methods. researchgate.net
Precursors for Fluoroquinolone Antimicrobial Agents and Other Pharmacologically Active Molecules
The introduction of fluorine atoms into medicinal compounds often leads to enhanced pharmacological properties, such as improved metabolic stability and bioavailability. nih.gov Fluorinated building blocks are consequently vital in the development of new therapeutic agents.
One of the most significant applications of these derivatives is in the synthesis of fluoroquinolone antibiotics. These drugs are characterized by a 4-quinolone core with a fluorine atom, typically at the C-6 position, which significantly enhances antimicrobial activity. mdpi.com Compounds like 2,4-difluoro-5-nitrobenzoic acid serve as key precursors for constructing the core quinolone structure. thermofisher.comnih.gov
Beyond antibiotics, these intermediates are crucial for developing other classes of pharmacologically active molecules. The trifluoromethyl group is particularly valued in medicinal chemistry for its ability to increase lipophilicity and metabolic stability. nih.govchemimpex.com This has led to their use in synthesizing novel compounds with potential therapeutic benefits.
Table 1: Examples of Pharmacologically Relevant Molecules Derived from Fluorinated Nitroaromatic Precursors
| Precursor Family | Derived Molecule Class | Therapeutic Area | Research Finding |
|---|---|---|---|
| Fluoro-nitro-benzotrifluorides | Thiazolo[4,5-d]pyrimidines | Oncology | The introduction of a trifluoromethyl group into the thiazolo[4,5-d]pyrimidine (B1250722) structure was investigated for anticancer activity. Compound 3b (7-Chloro-3-phenyl-5-(trifluoromethyl) chemimpex.comchemimpex.comthiazolo[4,5-d]pyrimidine-2(3H)-thione) was the most active among the new derivatives tested. nih.gov |
| Fluoro-nitro-benzotrifluorides | Anti-inflammatory & Anticancer Drugs | Inflammation, Oncology | 5-Fluoro-2-nitrobenzotrifluoride is a key intermediate used in the development of anti-inflammatory and anti-cancer drugs, helping to enhance the efficacy of therapeutic agents. chemimpex.com |
Synthesis of Dyes, Pigments, and Imaging Agents
The chromophoric properties of the nitroaromatic system, combined with the stability offered by fluorination, make these compounds useful intermediates in the dye industry. researchgate.net While specific examples for 2,4-difluoro-5-nitro derivatives are not extensively detailed in public literature, the broader class of trifluoromethyl-substituted aromatic compounds has established applications in this sector. researchgate.net Furthermore, their utility extends to modern imaging applications, where fluorinated molecules can serve as probes and diagnostic agents, although this remains a niche area of exploration.
Exploration in Polymer and Materials Chemistry
The unique properties of fluorinated nitroaromatic compounds make them valuable in materials science for creating high-performance polymers. chemimpex.comchemimpex.com The inclusion of fluorine atoms can impart desirable characteristics such as thermal stability, chemical resistance, and specific electronic properties.
Monomers for Specialty Polymers and Copolymers with Tunable Properties
These derivatives can function as monomers in polymerization reactions. For example, 5-fluoro-2-nitrobenzotrifluoride is used as a monomer for the synthesis of poly(phenylene oxide) with pendent trifluoromethyl groups (CF3-PPO). evitachem.com The synthesis leverages the selective and sequential nucleophilic aromatic substitution of the fluorine and nitro groups, allowing for the creation of polymers with tailored properties. evitachem.com Such polymers often exhibit enhanced durability and resistance to solvents and thermal degradation. chemimpex.com
Application in Optoelectronic and Electronic Materials
The development of advanced materials for electronic and optoelectronic applications is another area where these fluorinated building blocks are relevant. Polymers derived from these monomers can exhibit low dielectric constants and high thermal stability, making them suitable for use in the electronics and aerospace industries. evitachem.com Boronate esters, another class of compounds whose synthesis can involve fluorinated precursors, are used in advanced materials and have been studied for their optoelectronic responses, highlighting the potential of fluorinated aromatics in this field. mdpi.com
Intermediates for Agrochemical Development
Trifluoromethyl-substituted aromatic compounds are crucial intermediates for a variety of agricultural products, including herbicides and pesticides. researchgate.net The fluorine-containing moieties often enhance the efficacy and selectivity of the final agrochemical product. chemimpex.com For instance, 2-fluoro-5-nitrobenzotrifluoride (B1295085) is explicitly noted for its role in formulating effective pesticides and herbicides that are essential for modern agriculture. chemimpex.com Similarly, 5-fluoro-2-nitrobenzotrifluoride is used to create pesticides with improved effectiveness and better targeting, which helps to minimize environmental impact. chemimpex.com The commercial significance of these intermediates is substantial, forming the basis for widely used products in crop protection. researchgate.net
Table 2: Chemical Compounds Mentioned
| Compound Name | CAS Number | Molecular Formula |
|---|---|---|
| 2,4-Difluoro-5-nitrobenzoic acid | 153775-33-8 | C₇H₃F₂NO₄ |
| 2-Fluoro-5-nitrobenzotrifluoride | 400-74-8 | C₇H₃F₄NO₂ |
| 5-Fluoro-2-nitrobenzotrifluoride | 393-09-9 | C₇H₃F₄NO₂ |
| 3-Fluorobenzotrifluoride | 368-77-4 | C₇H₄F₄ |
| 7-Chloro-3-phenyl-5-(trifluoromethyl) chemimpex.comchemimpex.comthiazolo[4,5-d]pyrimidine-2(3H)-thione | Not Available | C₁₂H₅ClF₃N₄S₂ |
| Poly(phenylene oxide) | 25134-01-4 | (C₈H₈O)n |
| 2,4-Difluorophenyl ethyl carbonate | Not Available | C₉H₈F₂O₃ |
Supramolecular Chemistry and Crystal Engineering with Derivatives
The precise control over the arrangement of molecules in the solid state is a cornerstone of crystal engineering, enabling the design of materials with specific functions. Derivatives of the 2,4-difluoro-5-nitrophenyl scaffold have proven to be valuable building blocks in this regard, primarily due to their capacity for forming a variety of non-covalent interactions. These interactions, including hydrogen bonds and π-π stacking, direct the self-assembly of molecules into predictable supramolecular architectures.
Table 1: Crystallographic and Intermolecular Interaction Data for 2-(2,4-Difluoro-phen-yl)-5-nitro-pyridine
| Parameter | Value |
|---|---|
| Dihedral Angle (Benzene-Pyridine) | 32.57 (6)° |
| Nitro Group Tilt (from Pyridine) | 12.26 (9)° |
| Key Intramolecular Interaction | C-H⋯F Hydrogen Bond |
| Key Intermolecular Interaction | π-π Stacking |
Data sourced from Acta Crystallographica Section E. nih.gov
These findings underscore the utility of the 2,4-difluoro-5-nitrophenyl unit in directing crystal packing. The fluorine atoms not only influence the electronic properties but also actively participate in hydrogen bonding, providing a reliable synthon for crystal engineers. The predictable nature of these interactions allows for the rational design of crystalline materials with desired topologies and, consequently, desired physical properties.
Design of Functional Materials with Tailored Reactivity
The electronic characteristics of the 2,4-difluoro-5-nitrophenyl group are instrumental in the design of functional materials where tailored reactivity is paramount. The strong electron-withdrawing nature of the nitro and fluoro substituents can be harnessed to activate the molecule for specific chemical transformations or to imbue it with novel functionalities.
An illustrative area of application is in the development of energetic materials and photoactive compounds. For instance, the synthesis of 4,4′-difluoro-[3,3′-bi(1,2,5-oxadiazole)] 2,2′-dioxide demonstrates the reactivity of related dinitro-functionalized precursors. mdpi.com In this work, a dinitro-containing compound is selectively converted to a difluoro derivative. mdpi.com This resulting fluorinated compound is explored for its potential as a photoinduced nitric oxide (NO) donor. mdpi.com
The principle relies on the photoisomerization of the thermodynamically stable 4-fluorofuroxan to its 3-fluoro isomer upon UV irradiation. This less stable isomer can then release NO. mdpi.com This tailored reactivity, triggered by an external stimulus (light), is a hallmark of advanced functional material design. The synthesis involves the reaction of a dinitro precursor with a fluoride (B91410) source, highlighting a pathway to access these reactive materials. mdpi.com
Table 2: Synthesis and Functional Properties of a Related Fluorinated Heterocycle
| Precursor Compound | Reagents | Product Compound | Potential Application |
|---|---|---|---|
| 4,4′-dinitro-[3,3′-bi(1,2,5-oxadiazole)] 2,2′-dioxide | Tetrabutylammonium fluoride or Cesium fluoride | 4,4′-difluoro-[3,3′-bi(1,2,5-oxadiazole)] 2,2′-dioxide | Photoinduced Nitric Oxide Donor |
Data sourced from Molecules. mdpi.com
This example, while not a direct derivative of 2,4-difluoro-5-nitrobenzodifluoride, showcases the established principle of utilizing nitro- and fluoro-substituted aromatic and heterocyclic cores to create materials with specific, triggerable reactivity. The foundational chemistry allows for the rational design of molecules that can perform a specific function, such as the controlled release of a bioactive molecule like nitric oxide, upon a specific stimulus. This opens avenues for applications in photopharmacology and materials science. mdpi.comfunctmaterials.org.ua
Future Directions and Emerging Research Avenues for 2,4 Difluoro 5 Nitrobenzodifluoride
Sustainable and Green Synthetic Approaches for Highly Functionalized Aromatics
The principles of green chemistry are increasingly guiding the development of synthetic methodologies to reduce environmental impact. Future research into the synthesis of 2,4-Difluoro-5-nitrobenzotrifluoride and related highly functionalized aromatics will likely focus on replacing traditional, often hazardous, synthetic routes with more sustainable alternatives. Key areas of exploration include the use of safer solvents, minimizing waste, and improving atom economy.
Traditional methods for producing fluorinated aromatic compounds often involve harsh conditions and hazardous reagents. For instance, the synthesis of the related compound 2,4-difluoronitrobenzene (B147775) can be achieved by reacting 2,4-dichloronitrobenzene (B57281) with potassium fluoride (B91410) in the presence of a sulfone compound google.com. While effective, such processes can generate significant inorganic salt waste. Future approaches could explore catalytic methods that avoid stoichiometric reagents, potentially using novel fluorinating agents in recyclable solvent systems. The goal is to develop processes that are not only efficient but also have a minimal environmental footprint, producing only benign byproducts.
Table 1: Comparison of Traditional vs. Green Synthetic Approaches
| Feature | Traditional Synthesis | Potential Green Synthesis |
|---|---|---|
| Reagents | Stoichiometric, often hazardous (e.g., harsh acids) | Catalytic, safer fluorinating agents |
| Solvents | High-boiling point, aprotic polar solvents | Recyclable or biodegradable solvents, water |
| Byproducts | Significant inorganic salt waste | Minimal, non-toxic byproducts |
| Energy Use | Often requires high temperatures and long reaction times | Milder reaction conditions, potentially using microwave or flow chemistry |
Continuous Flow Chemistry and Microreactor Technology for Enhanced Synthesis
Continuous flow chemistry and microreactor technology offer significant advantages over traditional batch processing, particularly for reactions that are highly exothermic or involve hazardous intermediates, which is common in the synthesis of nitroaromatic compounds. The application of this technology to the synthesis of 2,4-Difluoro-5-nitrobenzotrifluoride could lead to enhanced safety, higher yields, and improved product consistency.
Microreactors provide superior heat and mass transfer, allowing for precise control over reaction conditions. This is crucial for nitration reactions, which are notoriously exothermic. By minimizing the reaction volume within the microchannels, the risk of thermal runaways is significantly reduced. Furthermore, continuous flow setups can enable the safe handling of unstable intermediates and allow for multi-step syntheses to be telescoped into a single, continuous operation, improving efficiency and reducing waste. The successful application of microreactors for the synthesis of other complex molecules, such as investigating the nucleophilic aromatic substitution of 2,4-difluoronitrobenzene, demonstrates the potential of this technology for producing highly functionalized aromatics like 2,4-Difluoro-5-nitrobenzotrifluoride sigmaaldrich.com.
Chemoinformatics and Machine Learning for Predictive Design and Discovery
Chemoinformatics and machine learning are powerful tools for accelerating the discovery and design of novel molecules and materials. By analyzing the structure-property relationships of existing compounds, predictive models can be developed to screen virtual libraries of molecules for desired characteristics, saving significant time and resources in the laboratory.
For a scaffold like 2,4-Difluoro-5-nitrobenzotrifluoride, machine learning models could be trained to predict various properties of its derivatives, such as reactivity, solubility, or biological activity. For example, its structural analogue, 2,4-Difluoro-5-nitrobenzamide, is noted as an intermediate in pharmaceutical and agrochemical research evitachem.com. Predictive models could help identify which derivatives of the 2,4-Difluoro-5-nitrobenzotrifluoride scaffold are most likely to exhibit useful properties, such as herbicidal or pesticidal activity evitachem.com. These computational approaches can guide synthetic efforts, focusing on the most promising candidates and thereby streamlining the discovery pipeline for new materials and biologically active compounds.
Exploration of Unconventional Reactivities and Catalytic Transformations
The dense functionalization of the 2,4-Difluoro-5-nitrobenzotrifluoride ring presents numerous opportunities for exploring novel chemical transformations. The fluorine atoms are susceptible to nucleophilic aromatic substitution (SNAr) reactions, providing a handle to introduce a wide variety of other functional groups. The conditions for these substitutions can be tuned to achieve selective replacement of one or both fluorine atoms.
Furthermore, the nitro group is a versatile functional group that can be reduced to an amine, which can then participate in a host of other reactions, such as amide bond formation or the construction of heterocyclic rings. The trifluoromethyl group is generally stable but can influence the reactivity of the aromatic ring through its strong electron-withdrawing nature. Future research could focus on developing novel catalytic systems to effect transformations that are currently challenging, such as selective C-H functionalization at the remaining open position on the aromatic ring or developing new bioorthogonal catalysts based on this scaffold nih.gov.
Table 2: Potential Reactive Sites on 2,4-Difluoro-5-nitrobenzotrifluoride
| Functional Group | Position(s) | Potential Reactions |
|---|---|---|
| Fluorine | 2, 4 | Nucleophilic Aromatic Substitution (SNAr) |
| Nitro | 5 | Reduction to amine, subsequent derivatization |
| Aromatic C-H | 6 | C-H activation/functionalization |
Development of Novel Materials and Technologies Incorporating 2,4-Difluoro-5-nitrobenzotrifluoride Scaffolds
The incorporation of fluorine and trifluoromethyl groups into organic materials can impart a range of desirable properties, including high thermal stability, chemical resistance, and specific optical and electronic characteristics. As such, 2,4-Difluoro-5-nitrobenzotrifluoride represents a promising building block for the development of novel high-performance materials.
By transforming the nitro or fluoro groups, this compound could be converted into a monomer suitable for polymerization. For example, reduction of the nitro group to an amine would yield a fluorinated diamine precursor, which could be reacted with dianhydrides or diacyl chlorides to form high-performance polyimides or polyamides. The presence of multiple fluorine atoms and a trifluoromethyl group would be expected to enhance the resulting polymer's thermal stability, lower its dielectric constant, and improve its solubility for easier processing. These properties are highly sought after for applications in the electronics and aerospace industries.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and reaction conditions for preparing 2,4-Difluoro-5-nitrobenzodifluoride?
- Methodological Answer : Acyl chloride formation using oxalyl chloride and catalytic DMF in 1,2-dichloroethane under reflux (3 hours) is a validated approach for analogous nitrobenzoic acid derivatives. Ensure stoichiometric control (e.g., 1.5 equivalents of oxalyl chloride) and post-reaction vacuum concentration to isolate the product . For nitration steps, mixed acid systems (H₂SO₄/HNO₃) at controlled temperatures (0–5°C) can enhance regioselectivity, though competing halogen-directed effects may require optimization .
Q. Which analytical techniques are most reliable for characterizing this compound?
- Methodological Answer : Use and NMR to confirm fluorine and nitro group positions, as demonstrated for structurally similar chloro-fluoro-nitrobenzoic acids . Pair with HPLC (C18 column, acetonitrile/water mobile phase) to assess purity (>95%) and detect byproducts. Mass spectrometry (ESI-MS) is critical for verifying molecular weight, especially given the compound’s potential isotopic patterns from fluorine .
Advanced Research Questions
Q. How can nitration regioselectivity be controlled in polyhalogenated aromatic systems like this compound?
- Methodological Answer : Nitro and halogen groups compete as directing agents. Computational modeling (DFT) of charge distribution and steric effects can predict nitration sites. Experimentally, low-temperature nitration (<10°C) with fuming HNO₃ in H₂SO₄ minimizes kinetic side reactions. Compare results with analogues like 2-chloro-4-fluoro-5-nitrobenzoic acid, where nitro placement is influenced by adjacent halogens .
Q. What are the stability profiles of this compound under varying solvent and storage conditions?
- Methodological Answer : The compound is sensitive to hydrolysis due to electron-withdrawing groups. Avoid protic solvents (e.g., water, alcohols) during synthesis. For long-term storage, dissolve in anhydrous DCM or THF and store at –20°C (1 month) or –80°C (6 months). Monitor degradation via periodic HPLC analysis, particularly for nitro group reduction or fluorine displacement .
Q. How can structural modifications enhance the biological activity of this compound in drug discovery?
- Methodological Answer : Introduce bioisosteres (e.g., replacing nitro with cyano groups) to reduce toxicity while retaining electron-withdrawing properties. Functionalize the benzodifluoride moiety with heterocycles (e.g., pyrimidines) to improve target binding, as seen in related compounds used as kinase inhibitors or agrochemical precursors .
Q. How should researchers resolve contradictions in spectral data or reaction yields during synthesis?
- Methodological Answer : Cross-validate NMR assignments with decoupling experiments or 2D techniques (COSY, HSQC) to address signal overlap. For yield discrepancies, perform kinetic studies under varying temperatures and reagent ratios. Utilize DOE (Design of Experiments) to identify critical factors (e.g., solvent polarity, catalyst loading) and mitigate batch-to-batch variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
